3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Overview
Description
The compound’s name suggests it’s a chalcone derivative, which are known for their diverse pharmacological activities.
Synthesis Analysis
Chalcones are usually synthesized via Claisen-Schmidt condensation. The specific synthesis process for this compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The structure can be analyzed using techniques like NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This would involve studying how the compound reacts with different reagents, and under different conditions.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, etc.Scientific Research Applications
Structural Analysis and Interactions
- Crystal Structures and Interactions : A structural analysis of derivatives, including 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, revealed significant π interactions and varied molecular substructures influenced by methoxy substituents. These compounds exhibit unique intermolecular interactions and intramolecular hydrogen bonds, which are critical for understanding their molecular behavior and potential applications (Gomes et al., 2020).
Antioxidant Properties
- Antioxidant Activity : Methoxy- and hydroxyl-substituted 2'-aminochalcones, closely related to the target compound, have demonstrated significant in vitro antioxidant properties. These findings suggest potential applications of similar structures in the field of oxidative stress and related disorders (Sulpizio et al., 2016).
Molecular Behavior
- Crystal Structure and Molecular Geometry : Investigations into the crystal structure of similar compounds have provided insights into their molecular geometry and behavior. This understanding can be pivotal for their application in various scientific fields, particularly in material science (Jasinski et al., 2011).
Biological Activity
- Effects on Agrobacterium Virulence Genes : Research on phenolic compounds with structures similar to the compound has shown an increase in Agrobacterium virulence gene induction and transformation rates. This highlights potential applications in genetic engineering and plant biotechnology (Joubert et al., 2002).
Cytotoxic Properties
- Cytotoxic Effects : A phenylbutenoid dimer structurally similar to the compound has exhibited cytotoxic effects against human cancer cell lines. This suggests a potential avenue for research into anticancer applications (Han et al., 2004).
Photophysical Properties
- Photophysical Investigations : Studies on compounds with similar structures have provided insights into their photophysical properties, such as fluorescence and quantum yield. These properties are valuable in the development of optical and imaging technologies (Asiri et al., 2017).
Safety And Hazards
Safety data would typically come from Material Safety Data Sheets (MSDS) and experimental studies.
Future Directions
This would involve a review of the current state of research on the compound and identifying potential areas for future study.
Please consult with a chemical expert or refer to specific scientific literature for more accurate and detailed information.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTAHPCCLORHHM-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
10493-06-8 | |
Record name | 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC91849 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.